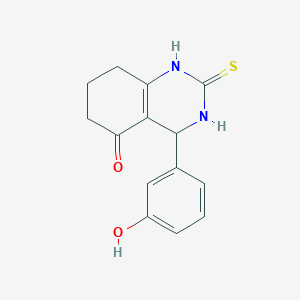

4-(3-hydroxyphenyl)-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-5-one

Description

Properties

IUPAC Name |

4-(3-hydroxyphenyl)-2-sulfanylidene-1,3,4,6,7,8-hexahydroquinazolin-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2S/c17-9-4-1-3-8(7-9)13-12-10(15-14(19)16-13)5-2-6-11(12)18/h1,3-4,7,13,17H,2,5-6H2,(H2,15,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJTGVSGWTIUCSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(NC(=S)N2)C3=CC(=CC=C3)O)C(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-hydroxyphenyl)-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-5-one typically involves multi-step organic reactions. One common method includes the condensation of 3-hydroxybenzaldehyde with a suitable amine to form an intermediate Schiff base, followed by cyclization and introduction of the sulfanylidene group under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions. The choice of solvents, catalysts, and purification methods are crucial to achieving high efficiency and cost-effectiveness in large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(3-hydroxyphenyl)-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-5-one can undergo various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

Reduction: The sulfanylidene group can be reduced to a thiol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Thiols and related derivatives.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

4-(3-hydroxyphenyl)-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-5-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3-hydroxyphenyl)-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-5-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, while the sulfanylidene group can form covalent bonds with nucleophilic residues in proteins.

Comparison with Similar Compounds

Substituent Variations in Quinazolinone Derivatives

The target compound shares a quinazolinone scaffold with SC-558 analogs (1a–f) described in . These analogs feature a sulfonamide group (SO₂NH₂) and substituents (X = H, CH₃, OCH₃, Br, Cl, or (C=O)OCH₂CH₃) at the phenyl ring (Fig. 1). Key differences include:

- Sulfur Group Differences : The sulfanylidene group in the target compound is a thione (C=S), which is less polar than the sulfonamide group (SO₂NH₂) in 1a–f. This may reduce water solubility but improve membrane permeability.

- Substituent Effects : The 3-hydroxyphenyl group in the target compound contrasts with electron-withdrawing (e.g., Cl, Br) or bulky (e.g., OCH₃) groups in 1a–f. The hydroxyl group may enhance solubility and binding affinity via hydrogen bonding .

Sulfur-Containing Heterocycles

provides structural data for 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde , which contains a sulfanyl (S–C) group . Comparative insights:

The thione group in the target compound may stabilize the quinazolinone core via resonance, whereas the sulfanyl group in ’s compound allows for greater rotational freedom .

Research Findings and Implications

Structural and Electronic Properties

- Hydrogen-Bonding Capacity : The 3-hydroxyphenyl group in the target compound likely improves solubility and target engagement compared to halogenated analogs (e.g., 1d–e) .

- Sulfur-Driven Reactivity : The sulfanylidene group’s thiocarbonyl configuration may enhance electrophilicity, facilitating covalent interactions absent in sulfonamide or sulfanyl analogs.

Pharmacological Hypotheses

- Bioavailability : The hydroxyl group may counteract the lipophilicity of the bicyclic system, balancing absorption and metabolism.

Biological Activity

4-(3-Hydroxyphenyl)-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-5-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The molecular formula for 4-(3-hydroxyphenyl)-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-5-one is C14H14N2O2S. The structure features a quinazoline core with a hydroxyl group and a sulfanylidene moiety that contribute to its biological activity.

Research indicates that this compound exhibits several biological activities primarily through the following mechanisms:

- Tyrosinase Inhibition : The compound has been evaluated for its inhibitory effects on tyrosinase (TYR), an enzyme crucial in melanin biosynthesis. Inhibition of TYR can lead to decreased melanin production, making it a potential agent for treating hyperpigmentation disorders.

- Antioxidant Activity : The compound demonstrates antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This activity is vital for protecting cells from damage caused by reactive oxygen species (ROS).

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects against various bacterial strains.

Tyrosinase Inhibition Studies

In vitro studies have shown that 4-(3-hydroxyphenyl)-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-5-one significantly inhibits TYR activity. For example:

- At a concentration of 25 μM, the compound exhibited an 88% inhibition of TYR activity in B16F10 cells stimulated with α-MSH (alpha-melanocyte-stimulating hormone) .

- Comparatively, kojic acid—a well-known TYR inhibitor—showed only a 17% inhibition at the same concentration .

Antioxidant Activity

The antioxidant capacity of the compound was assessed using the ABTS radical scavenging assay. The effective concentration (EC50) values were determined as follows:

| Compound | EC50 (μM) |

|---|---|

| 4-(3-Hydroxyphenyl)-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-5-one | 9.0 ± 0.3 |

| Positive Control | 9.0 ± 0.5 |

These results indicate that the compound has comparable or superior antioxidant activity relative to established standards .

Antimicrobial Activity

While specific data on antimicrobial efficacy is limited in current literature for this particular compound, related phenolic compounds have shown promise against various bacterial strains in previous studies. This suggests potential for further investigation into the antimicrobial properties of this compound .

Case Studies

A recent study explored the synthesis and biological evaluation of similar compounds derived from hydroxyphenyl derivatives. These studies highlighted the importance of structural modifications in enhancing biological activity and specificity toward target enzymes like TYR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.